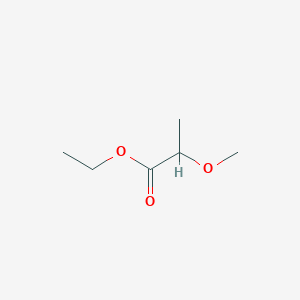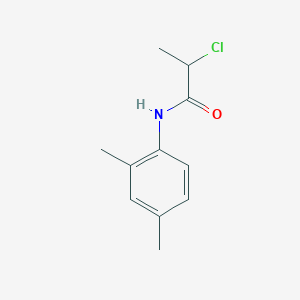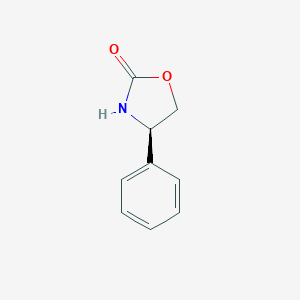![molecular formula C12H15N B021259 2-[4-(Propan-2-yl)phenyl]propanenitrile CAS No. 106112-20-3](/img/structure/B21259.png)
2-[4-(Propan-2-yl)phenyl]propanenitrile
Descripción general
Descripción
2-[4-(Propan-2-yl)phenyl]propanenitrile, also known as IPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. IPPN is a nitrile derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]propanenitrile is not well understood, but it has been suggested to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not clear.
Efectos Bioquímicos Y Fisiológicos
2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have anti-inflammatory and antioxidant properties in vitro. It has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent. 2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have low toxicity in vitro, but further studies are needed to determine its toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its ease of synthesis, low toxicity, and potential application in drug discovery and metal-catalyzed reactions. The limitations of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
For research on 2-[4-(Propan-2-yl)phenyl]propanenitrile include the synthesis of analogs with improved solubility and stability, the investigation of its potential as an anticancer agent in vivo, and the development of ligands for metal-catalyzed reactions. 2-[4-(Propan-2-yl)phenyl]propanenitrile may also have potential application in the development of new materials and polymers. Overall, 2-[4-(Propan-2-yl)phenyl]propanenitrile has shown significant potential in various research fields, and further studies are needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
2-[4-(Propan-2-yl)phenyl]propanenitrile has been widely used in scientific research due to its potential application in various fields. It has been used as a building block for the synthesis of other compounds, such as 4-(4-hydroxyphenyl)-3-buten-2-one and 4-(4-hydroxyphenyl)-3-buten-2-ol, which have potential application in drug discovery. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been used in the synthesis of ligands for metal-catalyzed reactions and as a precursor for the synthesis of polymers.
Propiedades
Número CAS |
106112-20-3 |
|---|---|
Nombre del producto |
2-[4-(Propan-2-yl)phenyl]propanenitrile |
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,1-3H3 |
Clave InChI |
JYOPIUADEJQGBT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C)C#N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)C#N |
Sinónimos |
Benzeneacetonitrile, alpha-methyl-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

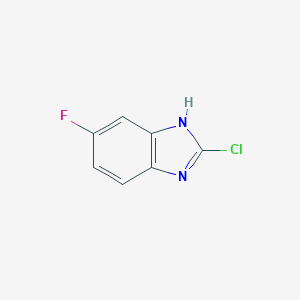
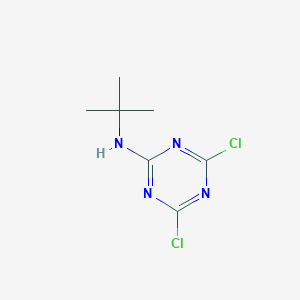
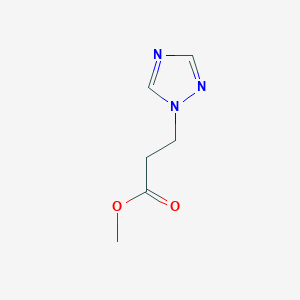
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
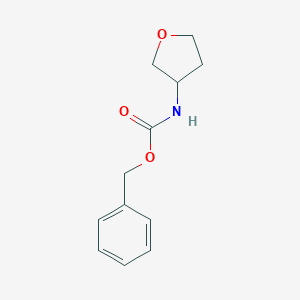
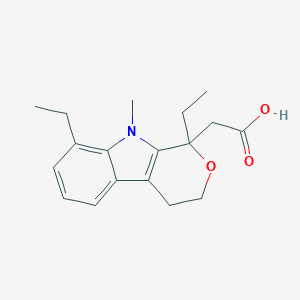
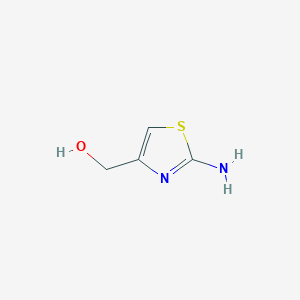
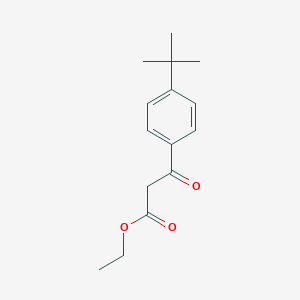
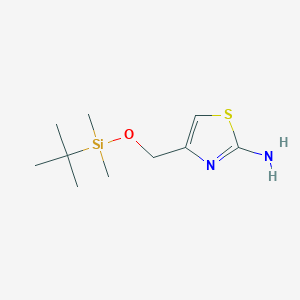
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
